![molecular formula C11H18N2O2 B2839966 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 2309456-76-4](/img/structure/B2839966.png)
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that belongs to the class of spirocyclic compounds. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, including anticonvulsant, antidepressant, and antitumor properties.5]decane-2,4-dione.
Mecanismo De Acción
The exact mechanism of action of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound has also been found to exhibit antitumor activity by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione are varied. The compound has been found to exhibit anticonvulsant activity by reducing the frequency and severity of seizures. It has also been shown to have antidepressant properties by increasing the levels of neurotransmitters such as serotonin and norepinephrine. In addition, the compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione in lab experiments is its high potency and selectivity. The compound has been found to exhibit a wide range of biological activities at low concentrations. However, one of the limitations of using the compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of the compound's potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Furthermore, the compound's potential use as a lead compound for the development of new drugs with improved efficacy and safety profiles should also be explored.
Conclusion:
In conclusion, 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is a promising compound with potential therapeutic applications. The compound has been extensively studied in the field of medicinal chemistry due to its anticonvulsant, antidepressant, and antitumor properties. The exact mechanism of action of the compound is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters. The compound's advantages and limitations for lab experiments have been discussed, and several future directions for research have been identified.
Métodos De Síntesis
The synthesis of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione involves the reaction of 2,4-dioxopentane with isopropylamine in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit anticonvulsant, antidepressant, and antitumor properties. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
8-propan-2-yl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)8-3-5-11(6-4-8)9(14)12-10(15)13-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGYMNTXAXUDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(CC1)C(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

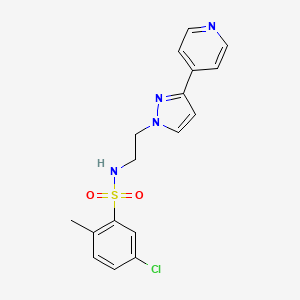
![5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane](/img/structure/B2839884.png)
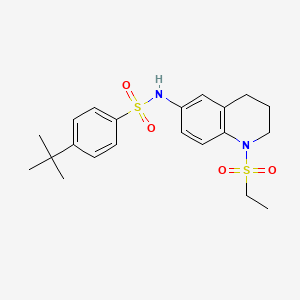
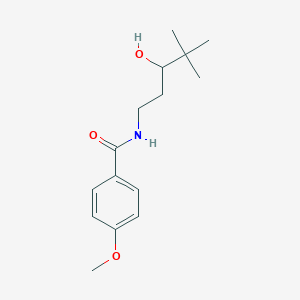
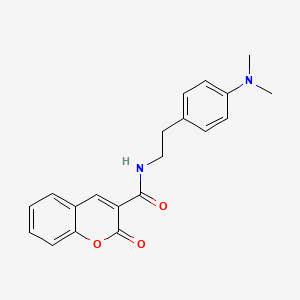
![N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2839892.png)
![1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2839893.png)




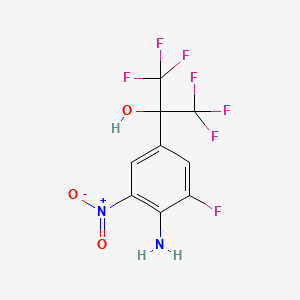

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole](/img/structure/B2839906.png)